molecular formula C14H14N4 B1269995 1,4-Bis((1H-imidazol-1-yl)methyl)benzene CAS No. 56643-83-5

1,4-Bis((1H-imidazol-1-yl)methyl)benzene

Cat. No. B1269995
CAS RN: 56643-83-5
M. Wt: 238.29 g/mol
InChI Key: NKUFFYFOBGGDTP-UHFFFAOYSA-N
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Description

1,4-Bis((1H-imidazol-1-yl)methyl)benzene is an organic compound with the molecular formula C14H14N4 . It is also known as α,α’-Bis[(1-imidazolyl)methyl]-p-xylene .


Synthesis Analysis

The synthesis of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene is typically achieved through solvothermal reactions . .


Molecular Structure Analysis

The molecular structure of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been analyzed using various techniques . The compound forms a solid state at 20 degrees Celsius .


Chemical Reactions Analysis

1,4-Bis((1H-imidazol-1-yl)methyl)benzene has been used in the synthesis of coordination polymers . It has also been used in the construction of metal-organic frameworks .


Physical And Chemical Properties Analysis

The compound is a white to almost white powder or crystal . It has a melting point of 130.0 to 134.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis of Coordination Polymers

This compound is used in the synthesis of coordination polymers . For example, it has been used to synthesize three novel coordination polymers with Zn(II) and Cu(II) under solvothermal conditions . These polymers have been characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .

Luminescence Properties

The luminescence properties of coordination polymers synthesized using this compound have been studied . This makes it a potential candidate for applications in optoelectronics and sensing .

UV-Vis Spectrum Analysis

The UV-vis absorption spectra of coordination polymers synthesized using this compound have been analyzed . This could be useful in the field of materials science, particularly in the development of new materials with unique optical properties .

Synthesis of Metal-Organic Frameworks (MOFs)

1,4-Bis((1H-imidazol-1-yl)methyl)benzene, also known as bix, is used for the synthesis of Metal-Organic Frameworks (MOFs) as an organic ligand molecule . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Catalysts, Dyes, and Functional Materials

This compound is commonly used as a ligand for coordination compounds and as a monomer for coordination polymer materials . It has wide applications in the fields of catalysts, dyes, and functional materials .

Intermediate or Starting Material in Organic Synthesis

It can also be used as an intermediate or starting material in organic synthesis . This makes it a valuable tool in the development of new organic compounds .

Regiocontrolled Synthesis of Substituted Imidazoles

Substituted imidazoles are key components to functional molecules that are used in a variety of everyday applications . The compound 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be used in the regiocontrolled synthesis of these imidazoles .

properties

IUPAC Name

1-[[4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-2-14(10-18-8-6-16-12-18)4-3-13(1)9-17-7-5-15-11-17/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUFFYFOBGGDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361396
Record name 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis((1H-imidazol-1-yl)methyl)benzene

CAS RN

56643-83-5
Record name 1,1'-[1,4-Phenylenebis(methylene)]di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene in coordination polymers?

A1: 1,4-Bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in coordination polymers, connecting metal ions to form extended structures. Its two imidazole rings provide nitrogen donor atoms that coordinate to metal centers, while the flexible methylene (-CH2-) groups allow for conformational adaptability, resulting in diverse network topologies. [, , , , ]

Q2: What types of coordination polymers have been synthesized using bix?

A2: Bix has been used to synthesize a wide range of coordination polymers, including 1D chains, 2D layers, and 3D frameworks. These polymers often incorporate various metal ions like Cd(II) [, , , , , ], Zn(II) [, , ], Co(II) [, , , , ], Cu(II) [, ], Mn(II) [], and Ni(II) []. The specific structural features of the resulting polymers depend on the chosen metal ions, additional ligands, and synthetic conditions.

Q3: How does the flexibility of bix influence the structures of the coordination polymers?

A3: The flexibility of the methylene groups in bix allows it to adopt different conformations, leading to diverse coordination modes and network topologies. For example, in some cases, bix adopts a trans conformation, bridging metal centers to create linear chains, while in other cases, it adopts a cis conformation, resulting in the formation of helical structures or more complex frameworks. [, , ]

Q4: What are some of the interesting properties observed in coordination polymers containing bix?

A4: Coordination polymers containing bix exhibit various interesting properties, including:

  • Fluorescence: Some bix-containing coordination polymers exhibit strong fluorescence emissions, making them potentially useful for sensing applications. [, , ]
  • Magnetic properties: Depending on the metal ions and structural arrangements, bix-containing coordination polymers can exhibit interesting magnetic behaviors, such as antiferromagnetism. [, ]
  • Gas sorption: Certain bix-based coordination polymers possess porous structures capable of selectively adsorbing gases like CO2, highlighting their potential for gas separation and storage applications. []
  • Proton conductivity: Hourglass-type polyoxometalate-based crystalline materials incorporating bix exhibit good proton conductivity, making them potential candidates for proton-conducting solid electrolytes in fuel cell applications. []

Q5: What is the structural characterization of 1,4-Bis((1H-imidazol-1-yl)methyl)benzene?

A5:

  • Spectroscopic data: Characterized by techniques like IR and NMR spectroscopy. [, ]

Q6: What are the potential applications of bix-based materials?

A6: Bix-based coordination polymers and materials show promise for various applications, including:

  • Luminescent sensors: Due to their fluorescence properties, some bix-containing polymers can be used for sensing applications, such as detecting specific ions or molecules. [, ]
  • Gas storage and separation: Porous coordination polymers containing bix have shown potential for capturing and separating gases like CO2, which is crucial for environmental remediation. []
  • Catalysts: The metal centers in bix-based coordination polymers can act as catalytic sites for various chemical reactions. []
  • Proton conductors: Specific bix-incorporated materials show promising proton conductivity, making them potential candidates for use in fuel cells. []

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